3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
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Overview
Description
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the broader class of tropane alkaloids, which are known for their diverse biological activities The presence of the 8-azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Key steps often include the use of protecting groups such as Boc (tert-butoxycarbonyl) to safeguard reactive amine functionalities during the synthetic process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-azabicyclo[3.2.1]octane scaffold allows it to fit into binding sites with high affinity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Tropane alkaloids: A broader class of compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, known for their diverse biological activities.
Uniqueness
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H26N2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(8-azabicyclo[3.2.1]octan-3-yl)benzoyl]carbamate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-17(22)13-6-4-5-12(9-13)14-10-15-7-8-16(11-14)20-15/h4-6,9,14-16,20H,7-8,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
KCFZKGHLMFRIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1=CC=CC(=C1)C2CC3CCC(C2)N3 |
Origin of Product |
United States |
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